Enantiomeric Purity: (3S)-Enantiomer vs. Racemic 3,5,5-Trimethylmorpholin-2-one
The (3S)-enantiomer (CAS 1231951-61-3) is commercially available at ≥95% enantiomeric purity as documented by chiral HPLC and NMR batch release certificates from suppliers such as Bidepharm . In contrast, the racemic mixture (CAS 57765-62-5) contains approximately 50% of the undesired (3R)-enantiomer . The (3S)-form provides a defined stereogenic center at C3 essential for the stereospecific synthesis of (2S,3S)-configured morpholine analogues, where the (3R)-enantiomer would generate the incorrect (2S,3R)-diastereomer [1].
| Evidence Dimension | Enantiomeric composition at C3 |
|---|---|
| Target Compound Data | (3S)-enantiomer: ≥95% ee (commercial specification, chiral HPLC verified by supplier) |
| Comparator Or Baseline | Racemic 3,5,5-trimethylmorpholin-2-one: ~50% (3S) + ~50% (3R) |
| Quantified Difference | Target compound provides stereochemical homogeneity; racemate introduces ~50% undesired enantiomer |
| Conditions | Commercial product specifications from Bidepharm (CAS 1231951-61-3) and Chem960/Lookchem (CAS 57765-62-5) |
Why This Matters
For stereospecific synthesis of pharmacologically active morpholine analogues, enantiopure starting material eliminates the ~50% yield loss and purification burden associated with racemic substrate.
- [1] US20150141416A1. Hydroxybupropion analogues for treating drug dependence. Carroll FI, Blough BE, Abraham P, inventors. Published 2015-05-14. Google Patents. See formula containing C[C@@H]1NC(C)(C)COC1=O (S-configuration). View Source
